molecular formula C9H18N4S B1478736 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide CAS No. 2098129-92-9

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide

Cat. No.: B1478736
CAS No.: 2098129-92-9
M. Wt: 214.33 g/mol
InChI Key: WTPXBKRJFRMYNF-UHFFFAOYSA-N
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Description

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide is a chemical compound with the CAS Registry Number 2098129-92-9 and a molecular formula of C9H18N4S . This synthetic molecule features a piperazine core substituted with a tetrahydrothiophene ring and a carboximidamide group, a motif of significant interest in medicinal chemistry research. The carboximidamide functional group is a recognized pharmacophore in the development of bioactive molecules. Scientific literature indicates that compounds containing the carboximidamide moiety have demonstrated potent antiproliferative activity against various human cancer cell lines by acting as multi-targeting agents against key kinases such as EGFR, BRAF, and CDK2 . The piperazine ring is a prevalent structure in pharmaceuticals, often used to optimize the physicochemical properties and pharmacokinetic profiles of drug candidates, as seen in numerous FDA-approved kinase inhibitors and receptor modulators . Furthermore, the tetrahydrothiophene (thiophane) ring is a saturated sulfur-containing heterocycle found in a range of biologically active natural products and therapeutic agents, including potent anticancer and antiviral compounds . The combination of these structural features makes this compound a valuable building block for researchers in drug discovery, particularly for those investigating new oncological therapies and exploring structure-activity relationships (SAR) in heterocyclic chemistry. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, cosmetics, or household products. All provided information is for research reference purposes.

Properties

IUPAC Name

4-(thiolan-3-yl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4S/c10-9(11)13-4-2-12(3-5-13)8-1-6-14-7-8/h8H,1-7H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPXBKRJFRMYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediate Synthesis

A common approach begins with the synthesis of a piperazine intermediate that bears the tetrahydrothiophen-3-yl substituent. This is achieved by nucleophilic substitution of a suitable halogenated tetrahydrothiophene derivative (e.g., 3-chlorotetrahydrothiophene) with piperazine or its protected form.

  • The halide precursor is prepared according to established protocols.
  • The nucleophilic substitution is typically carried out under mild to moderate heating in polar aprotic solvents such as dichloromethane or tetrahydrofuran.
  • Protection of the piperazine nitrogen atoms (e.g., Boc protection) may be used to control regioselectivity and prevent side reactions.

For example, a reported method involves converting a chloride intermediate to the piperazine derivative by reaction with Boc-piperazine, followed by acid-mediated deprotection to yield the free piperazine functionalized with tetrahydrothiophene.

Formation of the Carboximidamide Group

Amidination of Piperazine Derivative

The conversion of the piperazine intermediate to the carboximidamide involves the introduction of the amidine functional group on the nitrogen atom of the piperazine ring.

  • Amidination is commonly achieved by reaction with suitable amidine precursors or reagents such as N,N'-bis(tert-butoxycarbonyl)carbamimidoyl derivatives.
  • Reactions are carried out in solvents like dichloromethane or tetrahydrofuran.
  • Microwave irradiation has been used to accelerate the reaction, improving yields and reducing reaction times, with typical irradiation powers ranging from 150W to 200W for 7–10 minutes.
  • Triethylamine or other bases are added to neutralize acid by-products and promote the reaction.

The amidination step often follows the synthesis of PEG-bound piperazine intermediates, but the methodology is adaptable for non-polymer-supported substrates.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Nucleophilic substitution of chloride with Boc-piperazine Polar aprotic solvent, moderate heat Not specified Key intermediate formation
Acid-mediated deprotection of Boc groups Acidic medium, room temp High Free piperazine derivative obtained
Amidination with N,N'-bis(tert-butoxycarbonyl)carbamimidoyl reagent Microwave irradiation (150–200W), dichloromethane, triethylamine, 7–10 min 92–96 Accelerated reaction, high yield

Additional Considerations and Optimization

  • Microwave-Assisted Synthesis: Microwave irradiation significantly improves reaction rates and yields in amidination steps, as demonstrated in polymer-supported systems and adaptable for small molecule synthesis.
  • Protection/Deprotection Strategy: Use of Boc groups on piperazine nitrogens allows selective functionalization and prevents undesired side reactions during nucleophilic substitution and amidination.
  • Solvent Choice: Dichloromethane and tetrahydrofuran are preferred for amidination due to their ability to dissolve reagents and facilitate microwave heating.
  • Base Selection: Triethylamine is commonly used to neutralize reaction mixtures and improve amidination efficiency.

Summary of Preparation Methodology

Stage Reagents Conditions Outcome
1. Preparation of tetrahydrothiophene chloride Starting thiophene derivatives, chlorinating agents Standard halogenation protocols Halogenated tetrahydrothiophene
2. Nucleophilic substitution with Boc-piperazine Boc-piperazine, polar aprotic solvent Moderate heating Boc-protected piperazine-tetrahydrothiophene intermediate
3. Acid-mediated Boc deprotection Acid (e.g., TFA), room temperature Removal of Boc groups Free piperazine-tetrahydrothiophene intermediate
4. Amidination N,N'-bis(tert-butoxycarbonyl)carbamimidoyl reagent, triethylamine, microwave irradiation 7–10 min, 150–200W This compound

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The tetrahydrothiophenyl group and carboximidamide group can further influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes numerous piperazine-1-carboximidamide derivatives with diverse substituents. Below is a systematic comparison based on synthesis, structural features, and biological activity :

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) often reduce yields due to steric or electronic challenges during coupling reactions .
  • Aromatic heterocycles (e.g., pyridinyl) enable efficient synthesis via nucleophilic substitution .
  • The tetrahydrothiophene group in the target compound may introduce conformational rigidity and sulfur-based interactions , akin to thioamide-containing analogs in and .
Structural and Spectroscopic Features
Compound (ID) $ ^1H $-NMR Shifts (DMSO-d₆) $ ^{13}C $-NMR Shifts (DMSO-d₆) Melting Point (°C) Reference
4-(2-Methoxyphenyl) (6) δ 7.58 (NH₂), 3.72 (OCH₃) δ 162.6 (C=NH), 149.1 (Ar-C) N/A
4-(3,4-Dichlorophenyl) (16) δ 7.53–7.38 (Ar-H), 3.61 (CH₂) δ 162.3 (C=NH), 149.6 (Ar-C) 235–237
4-(4-Methoxyphenyl) (8) δ 7.12–6.84 (Ar-H), 3.47 (CH₂) δ 162.6 (C=NH), 114.7 (Ar-C) N/A
Antitumor derivative (25) δ 2.31 (CH₃), 3.89 (S-CH₂) δ 159.5 (C=N), 146.3 (Ar-C) 273–274

Key Observations :

  • The amidine NH₂ protons resonate between δ 6.84–7.58, exchangeable with D₂O .
  • Aromatic substituents influence chemical shifts; electron-donating groups (e.g., -OCH₃) deshield adjacent protons .
  • The tetrahydrothiophene substituent would likely exhibit distinct $ ^1H $-NMR signals for thiophene protons (δ 2.5–3.5) and sulfur-induced deshielding effects.
Pharmacological Activity
Compound (ID) Biological Target Activity (EC₅₀/IC₅₀) Reference
4-(3,4-Dichlorophenyl) (16) hTAAR1 receptor EC₅₀ = 0.1–10 μM (agonist)
Antitumor derivative (25) MDM2 protein (HCT-116 cells) IC₅₀ = 0.5–5 μM
4-(2-Methoxyphenyl) (6) hTAAR1 receptor EC₅₀ < 1 μM (agonist)
Cannabidiol analog () Cannabinoid receptors Not quantified (HPLC > 99%)

Key Observations :

  • Arylpiperazines with electron-withdrawing groups (e.g., -Cl, -CF₃) show potent TAAR1 agonist activity, likely due to enhanced receptor binding .
  • Antitumor activity correlates with triazine and sulfonamide moieties in derivatives like compound 25 .
  • The tetrahydrothiophene group may modulate lipophilicity and metabolic stability , similar to sulfur-containing compounds in and .

Biological Activity

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tetrahydrothiophenyl group and a carboximidamide moiety. This unique structure suggests potential interactions with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine core allows for modulation of receptor activity, while the tetrahydrothiophenyl and carboximidamide groups enhance binding affinity and selectivity towards biological targets.

Anticancer Activity

Research indicates that compounds with similar piperazine structures exhibit anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that modifications in the piperazine ring can significantly affect the cytotoxicity against cancer cells, suggesting that this compound may also possess such activities .

Antimicrobial Properties

The compound is being investigated for its antimicrobial potential. Similar piperazine derivatives have demonstrated effectiveness against Gram-positive bacteria, indicating that this compound may have comparable effects .

In Vitro Studies

A variety of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Anticancer ActivityInduced apoptosis in PC3 prostate cancer cells; arrested cell cycle at G2/M phase .
Antimicrobial ActivityExhibited good activity against several bacterial strains (MIC = 0.25–1 μg/mL) .
Enzyme InhibitionPotential inhibition of tyrosinase activity, relevant for skin disorders .

Case Studies

  • Anticancer Mechanism : A derivative of the compound was tested in vitro against various cancer cell lines, showing significant inhibition of colony formation and induction of DNA damage.
  • Antimicrobial Evaluation : Another study evaluated the compound's efficacy against seven strains of bacteria, demonstrating potent antibacterial activity, particularly against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing piperazine-carboximidamide derivatives like 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide?

  • Methodology : Piperazine-carboximidamide derivatives are often synthesized via coupling reactions involving thiourea intermediates. For example, describes the use of di(1H-imidazol-1-yl)methanethione and amine precursors in THF under controlled heating (40–70°C) to form carbothioamide derivatives. Sonication is employed to homogenize the reaction mixture, followed by purification via reversed-phase chromatography (0–50% acetonitrile/water with 0.1% TFA) . Similar protocols can be adapted, substituting tetrahydrothiophene-containing amines to target the desired compound.

Q. How is structural characterization performed for piperazine-carboximidamide compounds?

  • Methodology : Key techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon backbone (e.g., δ 9.71 ppm for thiourea NH in ) .
  • HRMS : For exact mass verification (e.g., m/z 328.1597 for a related compound in ) .
  • HPLC : To assess purity (>95% in and ) .

Q. What are the primary research applications of piperazine-carboximidamide derivatives?

  • Applications : These compounds are explored as enzyme inhibitors (e.g., LSD1 inhibitors in with IC50 = 10.54 µM) and as intermediates in drug discovery (e.g., phosphoglycerate dehydrogenase inhibitors in ) .

Advanced Research Questions

Q. How can researchers optimize inhibitory activity of this compound against LSD1?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the tetrahydrothiophene or piperazine moieties to enhance binding. highlights that substituents on the benzoyl group improve LSD1 inhibition .
  • Assay Design : Use fluorescence-based demethylase assays with recombinant LSD1 and methylated histone H3 substrates. Validate with cell-based models (e.g., tumor proliferation assays) .

Q. How should contradictory results in biological activity be addressed for this compound?

  • Methodology :

  • Assay Variability : Test under standardized conditions (pH, temperature, cofactors) to minimize variability. emphasizes reproducibility in enzyme inhibition studies .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., Western blot for histone methylation vs. cell viability assays) .

Q. What strategies improve stability and solubility of this compound in aqueous buffers?

  • Methodology :

  • Salt Formation : Convert to hydrochloride salts (as in for similar piperazine derivatives) to enhance solubility .
  • Co-solvents : Use DMSO or cyclodextrins for in vitro studies. notes that derivatives like 1-acetyl-4-(4-hydroxyphenyl)piperazine show improved stability when stored at 2–8°C .

Q. How can researchers resolve discrepancies in NMR data for piperazine-carboximidamide derivatives?

  • Methodology :

  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange (e.g., piperazine ring puckering) .
  • 2D Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing piperazine NH from thiourea NH in ) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to avoid side reactions (e.g., oxidation of tetrahydrothiophene) .
  • Biological Testing : Include positive controls (e.g., tranylcypromine for LSD1 inhibition in ) and validate cytotoxicity in non-target cells .
  • Data Reporting : Follow guidelines in for rigorous documentation of assay conditions and statistical analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide
Reactant of Route 2
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4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide

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